The synthesis of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile is a multi-step process. While the specific synthesis of this exact molecule is not explicitly described in the provided literature, its precursor, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, is a key intermediate in the synthesis of Apixaban. [] The synthesis of Apixaban, including its precursors, involves the modification of the carboxamide linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamide linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold leads to potent fXa binding activity. Optimization of the C-3 pyrazole position and replacement of the terminal ring with a neutral heterocycle led to the discovery of Apixaban. []
Although 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile itself is not discussed in terms of its mechanism of action, it serves as a building block for Apixaban. Apixaban exerts its anticoagulant effect by selectively inhibiting factor Xa. [] Factor Xa is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, ultimately leading to clot formation. By inhibiting factor Xa, Apixaban prevents thrombin generation and subsequent clot formation.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7